Vernakalant Hydrochloride

Description

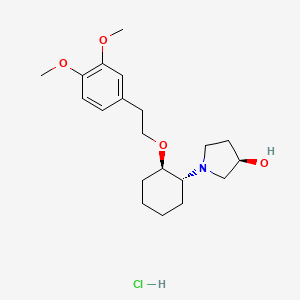

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYCBFEEFHTMK-IIUXMCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976007 | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748810-28-8, 605683-48-5 | |

| Record name | Vernakalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 748810-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERNAKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vernakalant Hydrochloride: A Deep Dive into its Atrial-Selective Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vernakalant hydrochloride is an antiarrhythmic agent specifically developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its clinical efficacy is rooted in a unique pharmacological profile characterized by a multi-ion channel blocking effect with a notable degree of atrial selectivity.[3][4] This selectivity is crucial as it minimizes the risk of proarrhythmic effects in the ventricles, a significant concern with many antiarrhythmic drugs.[5] This in-depth technical guide will explore the core mechanism of action of vernakalant, focusing on its interaction with atrial-selective ion channels. We will delve into the quantitative data of its blocking potency, provide detailed experimental protocols for its characterization, and visualize its complex interactions through signaling pathway diagrams.

Core Mechanism of Action: A Multi-Target Approach to Atrial Fibrillation

Vernakalant exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. Its atrial selectivity stems from its targeted action on channels that are either predominantly expressed in the atria or whose blockade is more pronounced under the specific pathophysiological conditions of atrial fibrillation, such as a higher heart rate and a more depolarized resting membrane potential.[6][7][8]

The primary targets of vernakalant include:

-

Early-Activating Potassium Channels (IKur, Ito): Vernakalant is a potent blocker of the ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 channel, and the transient outward potassium current (Ito), encoded by Kv4.3.[1][9] These currents are critical for atrial repolarization, and their inhibition by vernakalant leads to a prolongation of the atrial action potential duration and the effective refractory period.[10]

-

Acetylcholine-Activated Potassium Channel (IKACh): This potassium current, mediated by Kir3.1/3.4 channels, is specific to the atria and is activated by vagal stimulation, which can contribute to the maintenance of AF.[5][11] Vernakalant's blockade of IKACh further contributes to the prolongation of the atrial refractory period.[9][12]

-

Voltage-Gated Sodium Channels (INa): Vernakalant exhibits a frequency- and voltage-dependent block of atrial sodium channels (Nav1.5).[1][7] This means its blocking effect is more pronounced at the rapid heart rates characteristic of atrial fibrillation.[6] This use-dependent block slows intra-atrial conduction, which is a key factor in terminating re-entrant circuits that sustain AF.[13] Vernakalant also inhibits the late sodium current, which can be protective against proarrhythmia.[7]

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): While vernakalant does block the hERG channel responsible for the IKr current, its potency is significantly lower compared to its effects on atrial-specific potassium channels.[1][7] This minimal effect on IKr is a key factor in its favorable ventricular safety profile, as significant IKr blockade is associated with QT prolongation and the risk of Torsades de Pointes.[7]

The synergistic effect of blocking these multiple channels leads to a significant prolongation of the atrial refractory period and a slowing of conduction in the atria, effectively terminating the chaotic electrical activity of atrial fibrillation and restoring normal sinus rhythm.[6][14]

Quantitative Data: Ion Channel Blocking Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of vernakalant for various cardiac ion channels, providing a quantitative measure of its blocking potency.

| Ion Channel Current | Gene | Ion Channel | IC50 (µM) | Reference |

| IKur | KCNA5 | Kv1.5 | 13 | |

| Ito | KCND3 | Kv4.3 | 30 | |

| Ito | KCND2 | Kv4.2 | 38 | |

| INa (at 20 Hz) | SCN5A | Nav1.5 | 9 | |

| INa (at 0.25 Hz) | SCN5A | Nav1.5 | 40 | |

| IKr | KCNH2 | hERG | 21 | |

| IKACh | KCNJ3/KCNJ5 | Kir3.1/3.4 | ~10 | [12] |

Experimental Protocols

The characterization of vernakalant's effects on ion channels is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.[13][15]

Detailed Methodology: Whole-Cell Patch-Clamp for IC50 Determination

This protocol outlines the steps for determining the IC50 of vernakalant for a specific ion channel (e.g., Kv1.5) expressed in a mammalian cell line (e.g., HEK293 cells).

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with the plasmid DNA encoding the human Kv1.5 channel using a suitable transfection reagent (e.g., Lipofectamine).

-

A fluorescent marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Vernakalant Stock Solution: A high-concentration stock solution of this compound is prepared in deionized water or DMSO and then serially diluted in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

-

Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane of a GFP-positive cell.

-

The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

-

To elicit Kv1.5 currents, depolarizing voltage steps are applied from the holding potential. A typical protocol would be steps from -40 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV to record tail currents.

-

Currents are recorded before and after the application of increasing concentrations of vernakalant.

-

A steady-state block is ensured by perfusing each concentration for a sufficient duration (e.g., 3-5 minutes).

-

Currents are filtered at 2-5 kHz and digitized at 10-20 kHz.

5. Data Analysis:

-

The peak current amplitude at a specific depolarizing voltage (e.g., +40 mV) is measured for each vernakalant concentration.

-

The percentage of current inhibition is calculated for each concentration relative to the control (drug-free) condition.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the vernakalant concentration.

-

The IC50 value is determined by fitting the data to the Hill equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of vernakalant and n is the Hill coefficient.

Methodology for Assessing Frequency-Dependent Sodium Channel Block

To evaluate the use-dependent block of Nav1.5 channels, a train of depolarizing pulses at different frequencies is applied.

-

Cells expressing Nav1.5 are voltage-clamped at a holding potential of -100 mV.

-

A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).

-

The peak inward sodium current is measured for each pulse in the train.

-

The degree of tonic block (at low frequency) and use-dependent block (decrease in peak current during the pulse train at higher frequencies) is quantified in the presence of different concentrations of vernakalant.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key aspects of vernakalant's mechanism of action.

Conclusion

This compound represents a significant advancement in the pharmacological management of atrial fibrillation. Its efficacy is derived from a well-defined, multi-targeted mechanism of action that exhibits a high degree of atrial selectivity. By potently blocking key atrial potassium and sodium channels in a rate-dependent manner, vernakalant effectively prolongs the atrial refractory period and slows conduction, leading to the rapid termination of AF. The detailed understanding of its interaction with specific ion channels, supported by quantitative data and robust experimental protocols, provides a solid foundation for its clinical application and for the future development of even more targeted antiarrhythmic therapies. This guide has provided a comprehensive overview of these core aspects, intended to be a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bi-atrial high-density mapping reveals inhibition of wavefront turning and reduction of complex propagation patterns as main antiarrhythmic mechanisms of vernakalant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Vernakalant, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 14. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernakalant Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Cardiac Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant hydrochloride is a novel antiarrhythmic agent demonstrating significant efficacy in the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its targeted mechanism of action, which exhibits a degree of atrial selectivity, offers a promising therapeutic profile with a reduced risk of ventricular proarrhythmias compared to other antiarrhythmic drugs.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical application of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core processes.

Discovery and Development

Vernakalant (formerly RSD1235) was developed through a targeted approach to identify a compound with atrial-selective electrophysiological properties.[2] The goal was to create a drug that could effectively terminate AF without the significant ventricular effects that often lead to proarrhythmias.[5] The development program, which included numerous preclinical and clinical trials, has established Vernakalant as a viable option for the pharmacological cardioversion of recent-onset AF.[2][6] The intravenous formulation of Vernakalant, known by the brand name Brinavess, was approved for use in the European Union in 2010.[7] An oral formulation has also undergone clinical investigation.[7]

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process involving the creation of its complex stereospecific structure.[7] While various synthetic routes have been explored, a common approach involves the key steps of selective amino protection, nucleophilic addition and substitution, deprotection, cyclization, reduction, and finally, salt formation to yield the hydrochloride salt.[8]

High-Level Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound, based on described chemical transformations.[8][9]

Experimental Protocol: Generalized Synthesis Steps

The following protocol provides a generalized overview of the key stages in the synthesis of this compound, as inferred from patent literature.[8] Specific reagents, solvents, and reaction conditions may vary between different published synthetic routes.

-

Selective Amino Protection: A starting material containing an amino group, such as a cyclohexane derivative, is reacted with an amino-protecting agent in a suitable solvent. An alkali is added to facilitate the reaction, which is typically carried out at a controlled temperature (e.g., -5 to 35°C) for 1-2 hours.

-

Nucleophilic Addition: A second key intermediate is prepared. For instance, 3,4-dimethoxyphenylethanol can be reacted with an electrophilic reagent in the presence of a base. This reaction is also performed at controlled temperatures (e.g., -5 to 35°C) over 1-2 hours.

-

Nucleophilic Substitution: The products from the first two steps are then reacted together in a nucleophilic substitution reaction to form a key intermediate containing the core structure of Vernakalant.

-

Deprotection: The protecting group on the amino functionality is removed under appropriate chemical conditions to expose the amine for the subsequent cyclization step.

-

Cyclization: The intermediate undergoes an intramolecular reaction to form the pyrrolidine ring, a key structural feature of Vernakalant.

-

Reduction: A reduction step is performed to achieve the desired stereochemistry of the final molecule.

-

Salt Formation: The free base of Vernakalant is reacted with hydrochloric acid in a suitable solvent to form the stable and water-soluble this compound salt.

-

Purification: The final product is purified using techniques such as recrystallization and filtration to obtain a high-purity solid.

Mechanism of Action

Vernakalant is a multi-ion channel blocker that exhibits a degree of atrial selectivity, which is key to its therapeutic effect.[2][3][4] It primarily targets ion channels that are more prominent in the atria compared to the ventricles, thereby prolonging the atrial effective refractory period (AERP) with minimal effects on the ventricular effective refractory period (VERP).[3][10][11] This atrial-selective action helps to terminate the re-entrant circuits that sustain atrial fibrillation.[1]

Signaling Pathway of Vernakalant's Action

The following diagram illustrates the primary ion channels inhibited by Vernakalant and its subsequent effects on the atrial action potential.

Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of intravenous Vernakalant for the cardioversion of recent-onset AF.[6][12] These studies have consistently demonstrated that Vernakalant is more effective than placebo and has a rapid onset of action.[13][14]

Clinical Trial Workflow: A Representative Phase 3 Study

The diagram below illustrates a typical workflow for a randomized, double-blind, placebo-controlled Phase 3 clinical trial of intravenous Vernakalant.[12][13][14]

Summary of Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of Vernakalant.

Table 1: Efficacy of Intravenous Vernakalant in Converting Recent-Onset Atrial Fibrillation

| Trial | Patient Population | Vernakalant Conversion Rate (%) | Placebo Conversion Rate (%) | Median Time to Conversion (min) |

| ACT I[6] | AF >3h to ≤7 days | 51.7 | 4.0 | 11 |

| ACT III[6] | Post-cardiac surgery AF ≤3 days | 47.0 | 14.0 | 12 |

| Asia-Pacific Phase 3[12] | AF >3h to ≤7 days | 53.1 | 12.5 | 8 |

| AVRO[6] | AF 3-48 hours | 51.7 | N/A (vs. Amiodarone) | 11 |

Table 2: Electrophysiological Effects of Intravenous Vernakalant in Humans [10][11]

| Parameter | Low Dose (2 mg/kg) | High Dose (4 mg/kg) |

| Atrial Effective Refractory Period (AERP) | ||

| at 600 msec paced cycle length | Prolonged | 203 ± 31 to 228 ± 24 msec |

| at 400 msec paced cycle length | No significant change | 182 ± 30 to 207 ± 27 msec |

| at 300 msec paced cycle length | No significant change | 172 ± 24 to 193 ± 21 msec |

| Ventricular Effective Refractory Period (VERP) | No significant change | No significant change |

| AV Nodal Refractoriness (Wenckebach CL) | No significant change | Prolonged by 18 ± 12 msec |

| Sinus Node Recovery Time | Not reported | Increased by 123 ± 158 msec |

| QRS Duration (ventricular pacing at 400 msec) | No significant change | Slight prolongation (15 ± 15 msec) |

| QT and HV Intervals | Unchanged | Unchanged |

Safety and Tolerability

Vernakalant is generally well-tolerated.[13][14] The most common side effects reported in clinical trials include dysgeusia (altered taste) and sneezing.[13][14] Serious adverse events are infrequent but can include hypotension, atrioventricular block, and cardiogenic shock.[13][14] Vernakalant is contraindicated in patients with severe aortic stenosis, recent acute coronary syndrome, and advanced heart failure.[6]

Conclusion

This compound represents a significant advancement in the pharmacological management of recent-onset atrial fibrillation. Its atrial-selective mechanism of action translates into rapid and effective cardioversion with a favorable safety profile, particularly concerning the risk of ventricular proarrhythmias. The data presented in this technical guide underscore the robust scientific foundation for its clinical use and provide a comprehensive resource for researchers and drug development professionals in the field of cardiac electrophysiology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vernakalant - Wikipedia [en.wikipedia.org]

- 8. CN104610121A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. A highly efficient asymmetric synthesis of vernakalant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

Preclinical Electrophysiology of Vernakalant Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical electrophysiological properties of vernakalant hydrochloride, a multi-ion channel blocker developed for the pharmacological conversion of atrial fibrillation (AF). The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes complex information through diagrams.

Mechanism of Action

This compound exerts its antiarrhythmic effects through a complex interaction with multiple cardiac ion channels, demonstrating a degree of atrial selectivity. Its primary mechanism involves the blockade of several potassium and sodium channels, which collectively prolongs the atrial refractory period and slows conduction, thereby terminating the re-entrant circuits that sustain atrial fibrillation.[1][2][3][4]

The atrial-selective nature of vernakalant is attributed to its action on channels predominantly expressed in the atria, such as the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-dependent potassium current (IKAch).[3] Furthermore, its blockade of sodium channels is rate- and voltage-dependent, exhibiting higher affinity at faster heart rates and more depolarized membrane potentials, conditions characteristic of atrial fibrillation.[2] This enhances its efficacy in fibrillating atria while having a lesser effect on the ventricles under normal sinus rhythm.

Quantitative Data Presentation

The following tables summarize the key quantitative electrophysiological data for this compound from preclinical studies.

Table 1: Inhibitory Concentrations (IC50) of Vernakalant on Various Cardiac Ion Channels

| Ion Channel | Current | Species/Tissue | IC50 (µM) | Reference(s) |

| Kv1.5 | IKur | Human Atrial Myocytes | 13 | [1] |

| Kv4.3 | Ito | Human Atrial Myocytes | 30 | [1] |

| hERG | IKr | Human Atrial Myocytes | 21 | [1] |

| Kir3.1/3.4 | IKAch | Human Atrial Myocytes | 10 | [1] |

| Nav1.5 | INa (peak) | Human Atrial Myocytes (Sinus Rhythm) | 95 (at 0.5 Hz) | [5] |

| Nav1.5 | INa (peak) | Human Atrial Myocytes (Chronic AF) | 84 (at 0.5 Hz) | [5] |

| Cav1.2 | ICa,L | Human Atrial Myocytes (Sinus Rhythm) | 84 | [2] |

Table 2: Electrophysiological Effects of Vernakalant on Atrial and Ventricular Tissue

| Parameter | Species/Model | Concentration/Dose | Effect | Reference(s) |

| Atrial Effective Refractory Period (AERP) | Human | 4 mg/kg IV | Significant prolongation | [6] |

| Ventricular Effective Refractory Period (VERP) | Human | 4 mg/kg IV | No significant effect | [6] |

| Action Potential Duration at 90% Repolarization (APD90) | Human Atrial Trabeculae (Sinus Rhythm) | 30 µM | Prolonged by 29.6 ± 19.4 ms (at 3 Hz) | [7] |

| Action Potential Duration at 90% Repolarization (APD90) | Human Atrial Trabeculae (Chronic AF) | 30 µM | Prolonged by 25.1 ± 11.7 ms (at 3 Hz) | [7] |

| Maximum Upstroke Velocity (dV/dtmax) | Human Atrial Trabeculae | 10-30 µM | Concentration- and frequency-dependent reduction | [7] |

Experimental Protocols

Patch-Clamp Electrophysiology in Human Atrial Cardiomyocytes

This protocol is a representative methodology for studying the effects of vernakalant on individual ion channels in isolated human atrial cardiomyocytes.

3.1.1. Cell Isolation

-

Obtain human right atrial appendages from patients undergoing cardiac surgery, with informed consent and ethical approval.

-

Mince the tissue into small pieces in a Ca2+-free solution.

-

Enzymatically digest the tissue using a combination of proteases and collagenases to isolate individual cardiomyocytes.

-

Wash and store the isolated myocytes in a Kraftbrühe (KB) solution before use.

3.1.2. Electrophysiological Recording

-

Use the whole-cell patch-clamp technique to record ionic currents.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

External Solution (Tyrode's Solution): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

-

Perform recordings at a controlled temperature (e.g., 36.5 ± 0.5°C).

-

Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record currents.

3.1.3. Voltage-Clamp Protocols

-

INa: From a holding potential of -110 mV, apply depolarizing steps to various test potentials (e.g., -80 to +20 mV) for a short duration (e.g., 30 ms).

-

IKur and Ito: From a holding potential of -80 mV, apply a prepulse to inactivate Na+ channels (e.g., to -40 mV for 20 ms) followed by depolarizing test pulses (e.g., to +60 mV).

-

IKr: Use specific voltage protocols to isolate the hERG current, often involving a depolarizing prepulse followed by a repolarizing step to measure the tail current.

-

IKAch: Apply acetylcholine or carbachol to the external solution to activate the current, which can then be measured using appropriate voltage ramps or steps.

Isolated Langendorff-Perfused Rabbit Heart

This ex vivo model allows for the study of vernakalant's effects on the electrophysiology of the whole heart, including action potential duration and refractory periods, in the absence of systemic influences.

3.2.1. Heart Preparation and Perfusion

-

Anesthetize a rabbit and administer heparin to prevent coagulation.

-

Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

-

Initiate retrograde perfusion with a Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.

-

Krebs-Henseleit Solution: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.

-

Maintain a constant perfusion pressure (e.g., 80 cm H2O).

3.2.2. Electrophysiological Measurements

-

Place monophasic action potential (MAP) recording electrodes on the epicardial surface of the left and right ventricles to record action potentials.

-

Use pacing electrodes to control the heart rate and to determine the effective refractory period (ERP) using programmed electrical stimulation (e.g., S1-S2 protocols).

-

Record a pseudo-ECG to monitor overall cardiac electrical activity.

-

Allow the heart to stabilize before introducing vernakalant into the perfusate at desired concentrations.

-

Record changes in APD, ERP, and other electrophysiological parameters in response to the drug.

Visualizations

Signaling Pathway of Vernakalant's Multi-Channel Blockade

Caption: Mechanism of action of vernakalant on cardiac ion channels.

Experimental Workflow for Preclinical Electrophysiology Study

Caption: Workflow for in vitro and ex vivo preclinical electrophysiology studies.

Logical Relationship of Atrial-Selective Action

Caption: Factors contributing to the atrial-selective action of vernakalant.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The Usefulness of Vernakalant in Maintaining Sinus Rhythm During Ablation Procedures - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 4. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] Introducing Vernakalant into Clinical Practice | Semantic Scholar [semanticscholar.org]

- 7. Vernakalant versus procainamide for rapid cardioversion of patients with acute atrial fibrillation (RAFF4): randomised clinical trial | The BMJ [bmj.com]

Vernakalant Hydrochloride: A Comprehensive Analysis of its Differential Effects on Atrial versus Ventricular Refractory Periods

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vernakalant hydrochloride is an antiarrhythmic agent notable for its relative atrial selectivity in the management of recent-onset atrial fibrillation. This guide delves into the core electrophysiological mechanism of Vernakalant, focusing on its differential impact on atrial and ventricular refractory periods. Through a detailed examination of preclinical and clinical data, this document elucidates the ion channel interactions and resulting electrophysiological changes that underpin its therapeutic efficacy and safety profile. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for critical appraisal. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of Vernakalant's mechanism of action.

Introduction

Vernakalant is a multi-ion channel blocker that exhibits a unique pharmacological profile, distinguishing it from other antiarrhythmic drugs.[1][2][3] Its primary therapeutic application is the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[4][5] The efficacy of Vernakalant stems from its ability to preferentially prolong the atrial effective refractory period (ERP) without significantly affecting the ventricular ERP.[1][6][7] This atrial-selective action is a key differentiator, potentially reducing the risk of ventricular proarrhythmias, a significant concern with many antiarrhythmic agents.[2][7] This guide provides a technical overview of the electrophysiological effects of Vernakalant, with a specific focus on its divergent actions on atrial and ventricular myocardium.

Mechanism of Action: Atrial-Selective Ion Channel Blockade

Vernakalant's atrial-selective properties are attributed to its interaction with specific ion channels that are more prominently expressed or have different electrophysiological roles in the atria compared to the ventricles.[2][8][9] The drug's mechanism involves the blockade of several key potassium and sodium channels.

Potassium Channel Blockade: Vernakalant blocks several potassium currents that are crucial for atrial repolarization. These include:

-

Ultra-rapid delayed rectifier potassium current (IKur): This current, encoded by the Kv1.5 channel, is predominantly expressed in the atria and plays a significant role in the early phase of atrial repolarization.[9] Blockade of IKur by Vernakalant leads to a prolongation of the atrial action potential duration (APD) and, consequently, the atrial ERP.[8]

-

Transient outward potassium current (Ito): Also more prominent in the atria, Ito contributes to the early repolarization phase.[2][9] Inhibition of this current further contributes to the lengthening of the atrial APD.

-

Acetylcholine-activated potassium current (IK,ACh): This current is activated by vagal stimulation and contributes to the shortening of the atrial APD, which can promote AF. Vernakalant's blockade of IK,ACh helps to counteract this effect and prolong the atrial refractory period.[9]

Sodium Channel Blockade: Vernakalant also exhibits a frequency- and voltage-dependent blockade of sodium channels (INa).[9] This action is more pronounced at the rapid heart rates characteristic of atrial fibrillation.[2] The rate-dependent nature of the sodium channel blockade contributes to the slowing of conduction in the atria, helping to terminate re-entrant circuits that sustain AF.[10]

The synergistic effect of blocking these specific atrial ion channels results in a significant prolongation of the atrial refractory period, making the atrial tissue less susceptible to the high-frequency re-entrant activity that characterizes atrial fibrillation.[8]

Quantitative Data: Atrial vs. Ventricular Refractory Periods

The atrial selectivity of Vernakalant has been quantified in both preclinical and clinical studies. The following tables summarize the key findings on the differential effects of Vernakalant on atrial and ventricular effective refractory periods.

Table 1: Effect of Vernakalant on Atrial Effective Refractory Period (AERP) in Humans

| Pacing Cycle Length (ms) | Vernakalant Dose | Baseline AERP (ms, mean ± SD) | Post-infusion AERP (ms, mean ± SD) | Change in AERP (ms) |

| 600 | 4 mg/kg | 203 ± 31 | 228 ± 24 | +25 |

| 400 | 4 mg/kg | 182 ± 30 | 207 ± 27 | +25 |

| 300 | 4 mg/kg | 172 ± 24 | 193 ± 21 | +21 |

Data from a human electrophysiology study.[6]

Table 2: Comparative Effect of Vernakalant on Atrial and Ventricular Effective Refractory Periods (ERP) in a Porcine Model

| Tissue | Treatment Group | Change in ERP (ms, mean ± SEM) |

| Atrial | Vernakalant | 34 ± 8 |

| Atrial | Vehicle Control | 9 ± 7 |

| Ventricular | Vernakalant | No significant effect |

| Ventricular | Vehicle Control | No significant effect |

Data from a study in anesthetized pigs.[1][11]

These data clearly demonstrate that Vernakalant significantly prolongs the atrial refractory period across different heart rates, while having a negligible effect on the ventricular refractory period.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the electrophysiological effects of Vernakalant.

Human Electrophysiology Study Protocol

-

Study Design: An open-label, dose-ranging study was conducted in patients undergoing clinical electrophysiology (EP) studies.[6]

-

Drug Administration: Vernakalant was administered intravenously as a 10-minute loading infusion followed by a maintenance infusion. Two dose levels were tested: 2 mg/kg and 4 mg/kg.[6]

-

Electrophysiological Measurements: Standard EP catheters were placed in the right atrium and right ventricle. Atrial and ventricular effective refractory periods (AERP and VERP) were measured at baseline and after Vernakalant infusion using the extrastimulus technique (S1S2 protocol). Measurements were performed at different pacing cycle lengths (600 ms, 400 ms, and 300 ms).[6]

-

Data Analysis: Changes in AERP and VERP from baseline were calculated and compared between the different dose groups and pacing cycle lengths.

Anesthetized Porcine Model Protocol

-

Animal Model: The study utilized anesthetized male mixed-breed pigs.[1][11]

-

Drug Administration: Vernakalant was infused intravenously at a rate designed to achieve stable plasma concentrations similar to those observed in human clinical trials. A vehicle control group was also included.[1][11]

-

Electrophysiological Measurements: Atrial and ventricular ERPs were determined using endocardial extrastimuli delivered to the right atrium and right ventricle, respectively.[1][11]

-

Data Analysis: The change in atrial and ventricular ERP from baseline was compared between the Vernakalant-treated group and the vehicle control group.[1][11]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Vernakalant's action and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of Vernakalant's action on atrial myocyte ion channels.

Caption: A generalized experimental workflow for evaluating Vernakalant's effects.

Conclusion

References

- 1. Vernakalant selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Vernakalant - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Molecular Targets of Vernakalant Hydrochloride in Atrial Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernakalant hydrochloride is a multi-ion channel blocking antiarrhythmic agent demonstrating relative atrial selectivity, making it a valuable tool for the rapid conversion of recent-onset atrial fibrillation. This technical guide provides a comprehensive overview of the molecular targets of Vernakalant in atrial cardiomyocytes. It includes a detailed summary of its effects on key ion channels, quantitative data on its potency, in-depth descriptions of relevant experimental protocols, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, characterized by chaotic electrical activity in the atria. Pharmacological cardioversion is a key strategy in the management of recent-onset AF. Vernakalant (Brinavess®) is an antiarrhythmic drug that has shown efficacy in the rapid conversion of AF to sinus rhythm.[1][2][3][4][5] Its mechanism of action is distinguished by its relative atrial selectivity, which is attributed to its interaction with ion channels that are either specific to the atria or exhibit different electrophysiological properties in atrial versus ventricular tissue.[5][6][7] This guide delves into the specific molecular interactions of Vernakalant within atrial cardiomyocytes.

Primary Molecular Targets

Vernakalant exerts its antiarrhythmic effects by blocking multiple ion channels involved in the atrial action potential.[1][8] This multi-channel blockade leads to a prolongation of the atrial effective refractory period (ERP) and a slowing of conduction, which are key mechanisms for terminating re-entrant circuits that sustain AF. The primary molecular targets are detailed below.

Potassium Channels

Vernakalant blocks several key potassium channels that are crucial for atrial repolarization.

-

Kv1.5 (IKur): The ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, is predominantly expressed in the atria and plays a significant role in the early phase of atrial repolarization.[2][5][9][10] Vernakalant is a potent blocker of the Kv1.5 channel.[6][9][10]

-

Kv4.3 (Ito): The transient outward potassium current (Ito), primarily mediated by Kv4.3 channels, contributes to the initial "notch" of the atrial action potential. Vernakalant also inhibits this current.[8][11]

-

Kir3.1/3.4 (IKACh): The acetylcholine-activated inward rectifier potassium current (IKACh) is activated by parasympathetic stimulation and contributes to the shortening of the atrial action potential duration. Vernakalant is an effective blocker of IKACh.[10][12]

-

hERG (IKr): The rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, is critical for ventricular repolarization. Vernakalant exhibits a significantly lower affinity for hERG channels compared to other potassium channels, which contributes to its favorable safety profile with a lower risk of proarrhythmia.[8][13]

Sodium Channels

-

Nav1.5 (INa): Vernakalant blocks the fast sodium current (INa) in a rate- and voltage-dependent manner.[1][8][14] This means its blocking effect is more pronounced at higher heart rates, a characteristic that is particularly beneficial during atrial fibrillation. The blockade of Nav1.5 channels slows the conduction of the electrical impulse in the atria.

Quantitative Data

The potency of Vernakalant's interaction with its molecular targets has been quantified in various studies, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Target Ion Channel | Current | Species/Cell Line | IC50 (µM) | Experimental Conditions | Reference(s) |

| Potassium Channels | |||||

| Kv1.5 | IKur | Human Atrial Myocytes | ~10-13 | Whole-cell patch clamp | [10] |

| Kv4.3 | Ito | Expressed in cell lines | 4.2 - 30 | Whole-cell patch clamp | [15][16] |

| Kir3.1/3.4 | IKACh | Expressed in cell lines | ~10-17 | Whole-cell patch clamp | [10][16] |

| hERG (Kv11.1) | IKr | Expressed in cell lines | 13 - 21 | Whole-cell patch clamp | [15] |

| Sodium Channels | |||||

| Nav1.5 (activated state) | INa | Expressed in cell lines | >100 | Whole-cell patch clamp | [15][16] |

| Nav1.5 (inactivated state) | INa | Expressed in cell lines | 34 | Whole-cell patch clamp | [15][16] |

Signaling Pathways and Mechanisms

The therapeutic effect of Vernakalant stems from its direct interaction with ion channels, leading to alterations in the electrophysiological properties of atrial cardiomyocytes.

References

- 1. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vernakalant - Wikipedia [en.wikipedia.org]

- 14. Rate-Dependent Effects of Vernakalant in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Vernakalant in animal models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vernakalant, a multi-ion channel blocker developed for the rapid conversion of atrial fibrillation (AF), as observed in various animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and development in the field of antiarrhythmic drugs.

Pharmacokinetics: A Multi-Species Perspective

The preclinical pharmacokinetic profile of vernakalant has been characterized in several animal species, primarily to understand its absorption, distribution, metabolism, and excretion (ADME) properties before human trials. While comprehensive quantitative data from a wide range of species remains somewhat limited in publicly available literature, this section consolidates the key findings.

Intravenous Administration

Intravenous administration is the clinical route for vernakalant. Preclinical studies in animal models have focused on characterizing its disposition following this delivery method.

Table 1: Intravenous Pharmacokinetic Parameters of Vernakalant in Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) |

| Dog (Beagle) | 5.7 (15 min infusion) followed by 2.3 (15 min infusion) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pig (Duroc) | 4 (10 min infusion) | ~2000-2200 | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative PK parameters for Cmax, AUC, Clearance, and Volume of Distribution in dogs and pigs following intravenous administration were not explicitly detailed in the reviewed literature. The Cmax in pigs is an approximation based on clinical phase I data at a similar dose. Further dedicated preclinical pharmacokinetic studies are needed to fully characterize these parameters.

Metabolism and Elimination: In both animals and humans, vernakalant is primarily metabolized by the liver, with cytochrome P450 2D6 (CYP2D6) being the major enzyme responsible for its O-demethylation.[1] Glucuronidation is a secondary metabolic pathway. The elimination half-life is relatively short, contributing to its safety profile. In humans, the half-life is approximately 3 hours in extensive metabolizers and 5.5 hours in poor metabolizers.[1] While specific half-life data in different animal models is not readily available, the rapid clearance observed in human studies is likely reflective of a similar profile in preclinical species.

Pharmacodynamics: Electrophysiological and Hemodynamic Effects

The pharmacodynamic properties of vernakalant have been more extensively studied in various animal models, providing crucial insights into its mechanism of action and atrial-selective nature.

Electrophysiological Effects

Vernakalant exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a preferential action on atrial tissue.

Table 2: Electrophysiological Effects of Vernakalant in Animal Models

| Species | Model | Dose/Concentration | Atrial Effective Refractory Period (AERP) | Ventricular Effective Refractory Period (VERP) | Conduction | Other Notable Effects |

| Dog (Beagle) | Conscious, healthy | 5, 10, 20 mg/kg IV | Dose-dependent slowing of atrial conduction (P-wave duration)[2] | No effect on ventricular conduction (QRS duration)[2] | Slowed atrial conduction | No consistent dose-dependent effects on heart rate or mean arterial pressure.[2] |

| Dog (Mongrel) | Chronic LBBB | 5.7 mg/kg followed by 2.3 mg/kg IV | Not specifically reported | Prolonged | Uniformly prolonged myocardial conduction time | Decreased LVdP/dtmax by ~15% and LV systolic blood pressure by ~5%.[3][4] |

| Pig (Mixed-breed) | Anesthetized, healthy | Infusion to achieve stable plasma levels | Significantly increased (34 ± 8 msec) | No significant effect | Not specifically reported | Did not alter the efficacy of electrical defibrillation.[5] |

| Pig (Yucatan mini) | Conscious, tachypaced AF | 4 mg/kg IV infusion | Prolonged | No effect on ventricular refractoriness | Not specifically reported | Reduced AF duration.[6] |

| Rabbit | Isolated heart, pacing-induced heart failure | 10 and 30 µmol/L | Increased | Increased | Not specifically reported | Increased action potential duration (APD90) and QT interval; did not induce proarrhythmia.[7] |

Hemodynamic Effects

Safety pharmacology studies have assessed the impact of vernakalant on cardiovascular hemodynamics.

Table 3: Hemodynamic Effects of Vernakalant in Animal Models

| Species | Model | Dose | Effect on Blood Pressure | Effect on Heart Rate |

| Dog (Beagle) | Conscious, healthy | 5, 10, 20 mg/kg IV | No consistent dose-dependent effects on mean arterial pressure[2] | No consistent dose-dependent effects[2] |

| Dog (Mongrel) | Chronic LBBB | 5.7 mg/kg followed by 2.3 mg/kg IV | Decreased left ventricular systolic blood pressure by ~5%[3][4] | Not specifically reported |

| Rat | Details not specified | Dose not specified | Transient elevation of mean blood pressure | Suppressed sinus automaticity |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the experimental protocols from key studies.

Canine Electrophysiology and Hemodynamic Study (Chronic LBBB Model)

-

Induction of LBBB: Radiofrequency ablation was used to induce Left Bundle Branch Block (LBBB) in a sterile closed-chest procedure. Experiments were conducted 16-18 weeks after LBBB induction.[3][4]

-

Drug Administration: Vernakalant was administered intravenously in a two-stage regimen: an initial slow infusion of 5.7 mg/kg over 15 minutes, followed by a 15-minute interval, and then a second infusion of 2.3 mg/kg over 15 minutes. Plasma samples were collected to verify drug concentrations.[3]

-

Data Collection:

-

Hemodynamics: Right and left ventricular pressures were measured using a 7-Fr catheter tip manometer.[3]

-

Electrophysiology: Epicardial electrical contact mapping was used to assess myocardial conduction time.[4] QRS width was measured to quantify the degree of dyssynchrony and conduction slowing.[8]

-

-

Anesthesia: The specific anesthetic regimen was not detailed in the abstract but was induced for the final experiments.[3]

Porcine Atrial Fibrillation Model (Tachypacing-Induced)

-

Animal Model: A total of 43 pigs were used in the study.[6]

-

Induction of Atrial Fibrillation:

-

Drug Administration: Vernakalant was administered as a 4 mg/kg intravenous infusion over 10 minutes in the conscious pig model.[6]

-

Data Collection:

-

Electrophysiology: Effective refractory periods (ERP) in both atria and ventricles were determined.

-

AF Duration: The duration of acute burst pacing-induced AF was measured.

-

Hemodynamics: Blood pressure was monitored.[6]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of vernakalant's preclinical profile.

Mechanism of Action: Multi-Ion Channel Blockade

Vernakalant's primary mechanism of action involves the blockade of several key ion channels, with a degree of atrial selectivity.

Caption: Mechanism of action of Vernakalant.

Experimental Workflow: Canine LBBB Model

The following diagram illustrates the workflow for the canine study investigating the effects of vernakalant in a model of chronic dyssynchrony.

Caption: Canine LBBB experimental workflow.

Conclusion

Preclinical studies in various animal models have been instrumental in elucidating the pharmacokinetics and pharmacodynamics of vernakalant. The pharmacodynamic data strongly supports its atrial-selective mechanism of action, primarily through the blockade of key sodium and potassium channels in the atria, leading to a prolongation of the atrial refractory period with minimal effects on the ventricles. While the available quantitative pharmacokinetic data in animal models is not as comprehensive, the overall profile suggests rapid distribution and clearance. This compilation of data and methodologies serves as a valuable resource for researchers and professionals in the ongoing development and understanding of novel antiarrhythmic therapies. Further studies focusing on detailed pharmacokinetic profiling in relevant animal models would be beneficial to further refine our understanding of this compound.

References

- 1. Introducing Vernakalant into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial selective effects of intravenously administered vernakalant in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Electrophysiological and haemodynamic effects of vernakalant and flecainide in dyssynchronous canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Vernakalant in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological and hemodynamic effects of vernakalant and flecainide during cardiac resynchronization in dyssynchronous canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rate-Dependent Sodium Channel Blocking Properties of Vernakalant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vernakalant hydrochloride is an antiarrhythmic agent with a distinctive pharmacological profile characterized by its atrial-selective and rate-dependent blockade of cardiac ion channels. This guide provides a detailed examination of the rate-dependent sodium channel blocking properties of Vernakalant, a key mechanism underlying its clinical efficacy in the rapid conversion of recent-onset atrial fibrillation (AF). Through a comprehensive review of preclinical and clinical data, this document outlines the quantitative effects of Vernakalant on sodium channel function, details the experimental protocols used to elucidate these properties, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Rate-Dependent Sodium Channel Blockade

Vernakalant exhibits a pronounced frequency- and voltage-dependent blockade of the cardiac sodium channel (Nav1.5), which is responsible for the rapid upstroke of the cardiac action potential.[1] This rate-dependent action means that Vernakalant's blocking effect is more pronounced at higher heart rates, such as those observed during atrial fibrillation.[1] The drug has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent at rapid stimulation frequencies.[1] This property, combined with its rapid binding and unbinding kinetics, contributes to its atrial-selective effects and a favorable safety profile with a low incidence of ventricular proarrhythmia.[2]

The mechanism of Vernakalant's rate-dependent sodium channel blockade can be conceptualized as follows:

References

In-Depth Technical Guide: The Impact of Vernakalant Hydrochloride on IKur and IK,ACh Potassium Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernakalant hydrochloride is an antiarrhythmic agent noted for its relative atrial selectivity, making it a valuable tool in the pharmacological conversion of recent-onset atrial fibrillation. Its mechanism of action involves the modulation of multiple ion channels, with a pronounced effect on key potassium currents that are integral to atrial repolarization. This technical guide provides a detailed examination of the impact of vernakalant on two such currents: the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh).

Core Mechanism of Action

Vernakalant exerts its antiarrhythmic effects by blocking specific ion channels involved in the cardiac action potential. By targeting atrial-selective potassium currents, it prolongs the atrial effective refractory period with minimal effects on the ventricles. This atrial-predominant action is a key characteristic, potentially reducing the risk of ventricular proarrhythmias.[1][2] The primary targets discussed in this guide, IKur and IK,ACh, are crucial regulators of atrial repolarization, and their inhibition by vernakalant contributes significantly to its clinical efficacy in restoring sinus rhythm.

Impact on the Ultra-Rapid Delayed Rectifier Potassium Current (IKur)

The ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene (Kv1.5), is a key determinant of atrial action potential duration. Its high density in the atria compared to the ventricles makes it an attractive target for atrial-selective antiarrhythmic drugs.

Quantitative Data on IKur Inhibition

Vernakalant has been shown to be a potent blocker of the Kv1.5 channel, which underlies the IKur current. The inhibitory effects of vernakalant on IKur are concentration-dependent.

| Parameter | Value | Cell Type | Source |

| IC50 | 9 µM | Stably expressed in cell line | ApexBio |

| IC50 (Area Under Curve) | 19 µM | Human Atrial Myocytes (Sinus Rhythm) | ResearchGate |

| IC50 (Area Under Curve) | 12 µM | Human Atrial Myocytes (Atrial Fibrillation) | ResearchGate |

Experimental Protocol: Whole-Cell Patch-Clamp of IKur (Kv1.5)

The following provides a detailed methodology for assessing the effect of vernakalant on IKur currents, based on standard electrophysiological techniques.

1. Cell Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human KCNA5 gene (expressing Kv1.5 channels).

-

Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are passaged upon reaching 70-90% confluency. For recording, cells are plated on glass coverslips.

2. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp.

-

Amplifier and Software: Standard patch-clamp amplifier and data acquisition software (e.g., Axopatch 200B, pCLAMP).

-

Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

3. Solutions:

-

Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Vernakalant Application: this compound is dissolved in the extracellular solution to achieve the desired concentrations. A perfusion system is used for rapid solution exchange.

4. Voltage-Clamp Protocol:

-

Holding Potential: -80 mV.

-

Depolarizing Pulses: To elicit IKur, depolarizing voltage steps are applied from the holding potential. A typical protocol involves stepping to potentials ranging from -40 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.

-

Data Analysis: The peak outward current at each voltage step is measured. The effect of vernakalant is quantified by comparing the current amplitude before and after drug application. The concentration-response curve is generated by plotting the percentage of current inhibition against the vernakalant concentration, and the IC50 value is determined by fitting the data to a Hill equation.

Impact on the Acetylcholine-Activated Potassium Current (IK,ACh)

The acetylcholine-activated potassium current (IK,ACh), mediated by Kir3.1/3.4 channels, plays a significant role in the parasympathetic regulation of heart rate and atrial action potential duration. In atrial fibrillation, this current can be constitutively active, contributing to the shortening of the atrial refractory period.

Quantitative Data on IK,ACh Inhibition

Vernakalant effectively inhibits the IK,ACh current, which is particularly relevant in the context of vagally-mediated or constitutively active IK,ACh in atrial fibrillation.

| Parameter | Value | Cell Type | Source |

| IC50 | 10 µM | Stably expressed in cell line | ApexBio |

Experimental Protocol: Whole-Cell Patch-Clamp of IK,ACh

The methodology for studying the effects of vernakalant on IK,ACh in atrial myocytes is as follows:

1. Cell Preparation:

-

Cell Type: Acutely isolated human or animal (e.g., rabbit, canine) atrial cardiomyocytes.

-

Isolation Procedure: Enzymatic digestion using collagenase and protease followed by mechanical dispersion.

2. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp.

-

Amplifier and Software: As described for IKur.

3. Solutions:

-

Intracellular Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 0.1 GTP. pH adjusted to 7.2 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

IK,ACh Activation: The current is activated by adding an acetylcholine receptor agonist, such as carbachol (typically 1-10 µM), to the extracellular solution.

-

Vernakalant Application: Vernakalant is co-applied with the agonist to assess its inhibitory effect.

4. Voltage-Clamp Protocol:

-

Holding Potential: -50 mV.

-

Voltage Ramps: To measure the current-voltage (I-V) relationship of IK,ACh, a voltage ramp protocol is often used, for example, a ramp from -120 mV to +60 mV over 1 second.

-

Data Analysis: The carbachol-activated current is isolated by subtracting the baseline current (before agonist application) from the current recorded in the presence of the agonist. The inhibitory effect of vernakalant is then determined by comparing the agonist-activated current in the absence and presence of vernakalant. A concentration-response curve is constructed to determine the IC50.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

This compound's inhibitory action on the atrial-selective potassium currents, IKur and IK,ACh, is a cornerstone of its antiarrhythmic efficacy in atrial fibrillation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of antiarrhythmic compounds and cardiac electrophysiology. A thorough understanding of these mechanisms is crucial for the continued development and optimization of therapies for atrial arrhythmias.

References

Early Research on the Antiarrhythmic Properties of RSD1235 (Vernakalant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on the antiarrhythmic properties of RSD1235, now known as Vernakalant. The document focuses on the core mechanisms of action, electrophysiological effects, and early clinical efficacy and safety data that underpinned its development as a novel agent for the rapid conversion of atrial fibrillation.

Core Mechanism of Action: Multi-Ion Channel Blockade

Vernakalant (RSD1235) exhibits a unique electrophysiological profile characterized by the blockade of multiple ion channels, with a degree of atrial selectivity.[1][2] This multi-faceted approach contributes to its antiarrhythmic effects, primarily through the prolongation of the atrial refractory period and rate-dependent inhibition of sodium channels.

Signaling Pathway of Vernakalant's Electrophysiological Effects

The primary mechanism of Vernakalant involves the direct blockade of several key cardiac ion channels. This action alters the flow of ions across the cardiomyocyte membrane, thereby modifying the cardiac action potential.

Quantitative Analysis of Ion Channel Blockade

The affinity of Vernakalant for various cardiac ion channels has been quantified through in vitro electrophysiology studies. The half-maximal inhibitory concentrations (IC50) highlight its potency and relative selectivity.

| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Stimulation Frequency | Reference |

| Potassium Channels | |||||

| Kv1.5 | IKur | Human (cloned) | 13 | 1 Hz | [3][4] |

| Kv4.3 | Ito | Human (cloned) | 30 | N/A | [3][4] |

| Kv4.2 | Ito | Human (cloned) | 38 | N/A | [3][4] |

| hERG | IKr | Human (cloned) | 21 | N/A | [3][4] |

| Kir2.x | IK1 | Guinea Pig Ventricular Myocytes | >1000 | 1 Hz | [3][4] |

| Sodium Channels | |||||

| Nav1.5 | INa | Human (cloned) | 43 | 1 Hz | [3][4] |

| Nav1.5 | INa | Human (cloned) | 40 | 0.25 Hz | [3][4] |

| Nav1.5 | INa | Human (cloned) | 9 | 20 Hz | [3][4] |

| Calcium Channels | |||||

| Cav1.2 | ICa,L | Guinea Pig Ventricular Myocytes | 220 | 1 Hz | [3][4] |

| Cav1.2 | ICa,L | Human Atrial Myocytes (SR) | 84 | N/A | [5] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The ion channel blocking properties of Vernakalant were primarily determined using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels.

Methodology:

-

Cell Preparation: Primary cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or human atrial tissue. Alternatively, cell lines (e.g., HEK293) are transfected to express a specific human ion channel subtype.

-

Recording Setup: Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette filled with an internal solution is advanced to the cell surface.

-

Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage-Clamp: A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to apply voltage steps designed to elicit the ionic current of interest.

-

Data Acquisition: The resulting currents are filtered, amplified, and digitized for analysis.

-

Drug Application: Vernakalant is applied at various concentrations to determine its effect on the target current.

-

Data Analysis: The peak current amplitude in the presence of the drug is compared to the control to determine the percentage of block. A concentration-response curve is then fitted to the data to calculate the IC50 value.

In Vivo Animal Models of Atrial Fibrillation

To assess the antiarrhythmic efficacy of Vernakalant in a more integrated biological system, various large animal models of atrial fibrillation were employed.[6][7]

Commonly Used Models:

-

Rapid Atrial Pacing Model: Animals (e.g., goats, dogs) are instrumented with epicardial or endocardial pacing leads.[8] Sustained rapid atrial pacing for days to weeks induces electrical and structural remodeling of the atria, making them more susceptible to sustained AF.[6][8]

-

Vagal Stimulation Model: Stimulation of the vagus nerve can shorten the atrial refractory period and promote the induction and maintenance of AF.[6]

-

Ischemic Arrhythmia Model: In some studies, arrhythmias are induced by coronary artery ligation to simulate ischemic conditions.[3][4]

Experimental Protocol (Rapid Atrial Pacing Model):

-

Instrumentation: Under anesthesia, animals are surgically instrumented with pacing and recording electrodes on both atria.

-

Induction of Remodeling: The atria are paced at a high rate (e.g., 400-600 bpm) for a specified period (e.g., 2-11 days) to induce atrial remodeling.[8]

-

Electrophysiological Study: After the remodeling period, a baseline electrophysiological study is performed to measure parameters such as the effective refractory period (ERP) and conduction velocity (CV).[8]

-

AF Induction and Drug Administration: Atrial fibrillation is induced by burst pacing. Vernakalant is then administered intravenously, and its effects on AF termination, atrial fibrillation cycle length (AFCL), ERP, and CV are recorded.[8]

Early Clinical Trial Data

Early phase clinical trials provided the first human data on the efficacy and safety of intravenous Vernakalant for the conversion of recent-onset atrial fibrillation.

Phase III Efficacy in Acute Atrial Fibrillation

The Atrial Fibrillation Conversion Trial 1 (ACT 1) was a pivotal Phase III study that demonstrated the efficacy of Vernakalant.[9][10]

| Trial | Patient Population | Treatment Group | Conversion Rate to SR | Median Time to Conversion | Placebo Conversion Rate | Reference |

| ACT 1 | AF Duration: 3 hours to 7 days | Vernakalant (n=145) | 51.7% | 11 minutes | 4.0% (n=75) | [11] |

| ACT 3 | Recent-onset AF | Vernakalant (n=170) | >50% | N/A | 4% | [9] |

| AVRO | Recent-onset AF | Vernakalant | 51.7% (at 90 min) | N/A | 5.2% (Amiodarone) | [2][5] |

Human Electrophysiological Effects

Studies in human subjects undergoing electrophysiological testing confirmed the atrial-selective properties of Vernakalant.[12]

| Parameter | Dose | Effect | Notes | Reference |

| Atrial Effective Refractory Period (AERP) | High Dose (4 mg/kg) | Significant prolongation at paced cycle lengths of 600, 400, and 300 ms | Prolonged from 203 ms to 228 ms at 600 ms cycle length | [12] |

| Ventricular Effective Refractory Period (VERP) | Low and High Doses | No significant prolongation | Demonstrates atrial selectivity | [12] |

| AV Nodal Refractoriness | High Dose | Small but significant prolongation | Wenckebach cycle length prolonged by 18 ms | [12] |

| QRS Duration | High Dose | Slight prolongation | 15 ms increase during ventricular pacing | [12] |

| QT and HV Intervals | Low and High Doses | Unchanged | [12] |

Summary of Early Research Findings

Early research on RSD1235 (Vernakalant) established it as a novel antiarrhythmic agent with a distinct mechanism of action. Its profile of blocking multiple potassium channels, combined with rate- and voltage-dependent sodium channel blockade, provides a basis for its efficacy in terminating atrial fibrillation.[3][4] Preclinical studies in animal models demonstrated its ability to prolong the atrial refractory period and slow conduction, effects that were maintained in remodeled atria.[8] These findings were translated into early clinical trials, which confirmed its rapid conversion of recent-onset atrial fibrillation with a generally well-tolerated safety profile.[1][11] The atrial-selective nature of its electrophysiological effects was a key differentiating feature observed in human studies.[12]

References

- 1. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The mechanism of atrial antiarrhythmic action of RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiarrhythmic effect of vernakalant in electrically remodeled goat atria is caused by slowing of conduction and prolongation of postrepolarization refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vernakalant: RSD 1235, RSD-1235, RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of vernakalant (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Vernakalant Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract